molecular formula C14H13ClO2 B13712675 1-(Benzyloxy)-4-(chloromethoxy)benzene

1-(Benzyloxy)-4-(chloromethoxy)benzene

Cat. No.: B13712675
M. Wt: 248.70 g/mol
InChI Key: BBOWOMCLBIKJSB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(chloromethoxy)benzene is an organic compound with the molecular formula C14H13ClO2 It consists of a benzene ring substituted with a benzyloxy group and a chloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(chloromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-(benzyloxy)-4-hydroxybenzene. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(chloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in alcohols or hydrocarbons.

Scientific Research Applications

1-(Benzyloxy)-4-(chloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-4-(chloromethoxy)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

1-(Benzyloxy)-4-(chloromethoxy)benzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-4-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-(Benzyloxy)-4-(bromomethoxy)benzene:

Uniqueness: The presence of both benzyloxy and chloromethoxy groups in this compound imparts unique chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

1-(chloromethoxy)-4-phenylmethoxybenzene

InChI

InChI=1S/C14H13ClO2/c15-11-17-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

BBOWOMCLBIKJSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCl

Origin of Product

United States

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